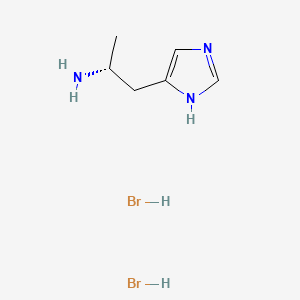

(r)-(-)-alpha-Methylhistamine dihydrobromide

Übersicht

Beschreibung

“®-(-)-α-Methylhistamine dihydrobromide” is a potent, selective, and brain-penetrant agonist of the H3 histamine receptor, with a Kd of 50.3 nM . It can enhance memory retention and attenuate memory impairment in rats .

Physical And Chemical Properties Analysis

“®-(-)-α-Methylhistamine dihydrobromide” has a molecular weight of 287 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

Wissenschaftliche Forschungsanwendungen

Clinical Applications and Toxicology : (R)-alpha-Methylhistamine has shown promise for various clinical applications, displaying low animal toxicity and good oral absorption in humans. It is metabolized via ring methylation and excreted in urine (Arrang, Garbarg, Schwartz, Lipp, Stark, Schunack, & Lecomte, 1991).

Development of Azomethine Prodrugs : Due to the strong basicity and polarity of (R)-alpha-Methylhistamine, azomethine prodrugs have been developed to enhance its pharmacokinetic properties, including oral absorption and brain penetration, making it a promising approach for therapeutic application (Krause, Stark, & Schunack, 2001).

Sleep and Wakefulness Regulation : Studies have shown that (R)-alpha-Methylhistamine can influence sleep patterns, indicating an active role for histamine in controlling the waking state (Monti, Jantos, Boussard, Altier, Orellana, & Olivera, 1991).

Epithelial Cell Proliferation : This compound promotes epithelial cell proliferation in the gastrointestinal tract, suggesting a role for H3 receptors in normal regulation of cell cycle in epithelial tissue (Grandi, Schunack, & Morini, 2006).

Potential in Allergic Diseases : (R)-alpha-Methylhistamine may find therapeutic applications in allergic diseases due to its potent H3-receptor agonist properties (Arrang, Garbarg, Lancelot, Lecomte, Pollard, Robba, Schunack, & Schwartz, 1988).

Central Nervous System Effects : The effects of (R)-alpha-Methylhistamine on spatial learning and memory in rats have been assessed, indicating its role in cognitive processes and potential interaction with cholinergic mechanisms (Smith, Hunter, & Bennett, 1994).

Involvement in Neurogenic Inflammation : This compound has been studied for its role in neurogenic inflammation, particularly in regulating substance P release, which is crucial in inflammatory responses (Ohkubo, Shibata, Inoue, Kaya, & Takahashi, 1995).

Protective Effects on Gastric Mucosa : (R)-alpha-Methylhistamine has been shown to protect gastric mucosa against damaging agents, highlighting the active involvement of H3 receptors in maintaining gastric mucosal integrity (Morini, Grandi, Stark, & Schunack, 2000).

Eigenschaften

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336758 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide | |

CAS RN |

868698-49-1 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)